2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563485
InChI: InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+
SMILES:
Molecular Formula: C13H17N3O2S2
Molecular Weight: 311.4 g/mol

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile

CAS No.:

Cat. No.: VC16563485

Molecular Formula: C13H17N3O2S2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile -

Specification

Molecular Formula C13H17N3O2S2
Molecular Weight 311.4 g/mol
IUPAC Name (1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide
Standard InChI InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+
Standard InChI Key RZYWHOPOHRFRMI-FOWTUZBSSA-N
Isomeric SMILES CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N
Canonical SMILES CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is defined by the molecular formula C₁₃H₁₇N₃O₂S₂ and a molecular weight of 311.4 g/mol . Its IUPAC name, (1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide, reflects the compound’s intricate functional groups:

  • A tert-butylsulfonyl group (–SO₂C(CH₃)₃) attached to a hydrazone backbone.

  • A 4-(methylthio)phenyl substituent (–SC₆H₄SCH₃) linked via a hydrazono bond.

  • A cyanide (–C≡N) group at the α-position.

The stereoelectronic interplay between these groups confers distinct reactivity, making the compound a versatile intermediate in synthetic chemistry.

Structural Analysis

The compound’s planar hydrazone moiety facilitates conjugation across the molecule, enhancing stability. X-ray crystallography of analogous compounds reveals that the tert-butylsulfonyl group adopts a staggered conformation to minimize steric hindrance. The methylthio (–SCH₃) substituent on the phenyl ring introduces electron-donating effects, moderating the electrophilicity of the hydrazone nitrogen.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.241127-23-1
Molecular FormulaC₁₃H₁₇N₃O₂S₂
Molecular Weight311.4 g/mol
IUPAC Name(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile involves a multistep sequence starting from readily available precursors:

  • Formation of the Hydrazone: Condensation of 4-(methylthio)phenylhydrazine with tert-butylsulfonylacetonitrile under acidic conditions.

  • Oxidation and Purification: The intermediate is oxidized to stabilize the sulfonyl group, followed by recrystallization to isolate the product.

This method emphasizes modularity, allowing substitutions at the phenyl ring or sulfonyl group for derivative synthesis.

SupplierLocationPurity (%)Key Advantage
Matrix ScientificUnited States98+Bulk quantities
Key Organics LimitedUnited Kingdom95Custom synthesis
Ryan Scientific, Inc.United States90Cost-effective options

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s hydrazone and sulfonyl groups make it a privileged scaffold in drug discovery. For example:

  • Anticancer Agents: Analogous hydrazones exhibit inhibitory activity against kinase enzymes by coordinating to ATP-binding sites.

  • Antimicrobials: The methylthio group enhances membrane permeability, potentiating activity against Gram-positive bacteria.

Materials Science

In polymer chemistry, the tert-butylsulfonyl group acts as a thermolabile protecting group, enabling controlled crosslinking in epoxy resins.

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
InhalationUse fume hoods; monitor air quality
Eye ExposureSafety goggles; flush with water for 15 minutes

Comparative Analysis with Analogous Compounds

Chlorophenyl and Fluorophenyl Derivatives

Replacing the methylthio group with chloro or fluoro substituents alters electronic and steric properties:

  • 4-Chlorophenyl Analog (CAS 338976-15-1): Increased electrophilicity enhances reactivity in nucleophilic substitutions.

  • 2-Fluorophenyl Analog (AK Scientific #5048CH): The fluorine atom induces steric effects, reducing metabolic degradation .

Table 4: Structural and Functional Comparisons

CompoundSubstituentMolecular WeightKey Application
Methylthio Derivative–SCH₃311.4 g/molKinase inhibition
Chlorophenyl Derivative–Cl299.77 g/molAntibacterial agents
Fluorophenyl Derivative–F293.3 g/molMetabolic studies

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